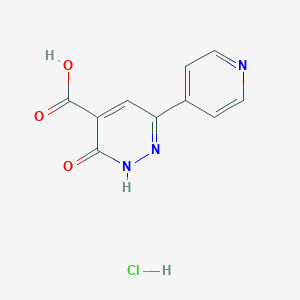

6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

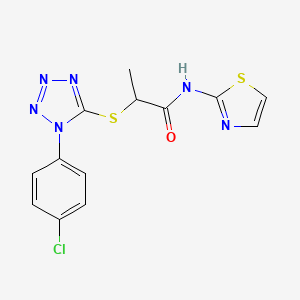

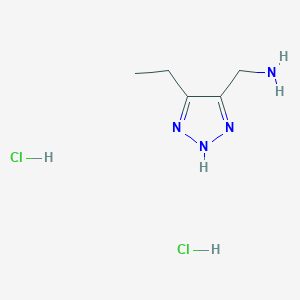

“6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride” is a complex compound that belongs to the class of pyridazines and pyridazinones . These are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .

Synthesis Analysis

The synthesis of pyridazine-based systems is less common in the literature than other diazines (pyrimidine and pyrazine) . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis

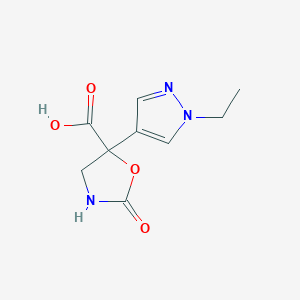

The molecular structure of “6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride” is complex. Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .Chemical Reactions Analysis

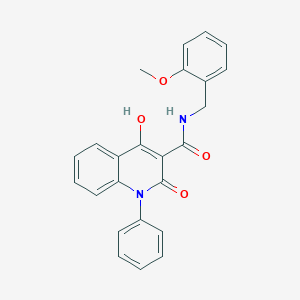

Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects . A series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of nicotinic acid hydrazide derivatives, starting from pyridine 3-carboxillic acid, leading to compounds with antimicrobial and antimycobacterial activities. These compounds, through a series of reactions involving acetyl acetone, ethyl acetoacetate, and other reagents, yield various derivatives showing promising biological activities (R.V.Sidhaye et al., 2011).

Metal-Organic Frameworks (MOFs)

Research on the structure of discrete hexadecameric water clusters within a metal-organic framework highlights the unique self-assembly capabilities of pyrazine derivatives when reacted with metal ions. This study showcases the potential of these compounds in forming complex 3D structures, contributing to the understanding of water molecule association and MOF design (S. Ghosh & P. K. Bharadwaj, 2004).

Coordination Chemistry and Biotransformation

The study of oxidovanadium(IV) complexes with pyrazine and picolinate derivatives reveals their structural characterization and behavior in solid state and aqueous solutions. Insights into the biotransformation of these complexes in the presence of blood plasma proteins offer a deeper understanding of their potential biological interactions and applications (Tanja Koleša-Dobravc et al., 2014).

Antimicrobial Agents from Pyridine Derivatives

Synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases from 2,6-pyridinedicarbonyl dichloride and their evaluation as antimicrobial agents demonstrate the potential of pyridine derivatives in developing new antimicrobial compounds. The exploration of these compounds' bactericidal and fungicidal activities suggests their potential in addressing resistant microbial strains (M. Al-Omar & A. Amr, 2010).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines highlights an efficient method for producing compounds with metal-coordinating abilities. This technique accelerates the cycloaddition reactions, offering a more time-efficient approach to synthesizing pyridazine derivatives for further scientific and industrial applications (R. Hoogenboom et al., 2006).

Eigenschaften

IUPAC Name |

6-oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3.ClH/c14-9-7(10(15)16)5-8(12-13-9)6-1-3-11-4-2-6;/h1-5H,(H,13,14)(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVCTYLJNHWRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=O)C(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)

![N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2730717.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2730719.png)

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]-3-(pyridin-4-yl)prop-2-enamide](/img/structure/B2730721.png)

![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)

![3-((5-((2-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2730730.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2730734.png)